Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 3-(3-chlorophenyl)-5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H23ClN4O7S2 and its molecular weight is 603.06. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis and Reactivity : Ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, a related compound, was synthesized and its structure confirmed through elemental and spectral analyses. This demonstrates the methodology for synthesizing and characterizing similar complex organic compounds (Zabska et al., 1998).
Chemical Reactions and Transformations
Cyclization and Derivative Formation : The chemical reacts with nucleophilic reagents to form new derivatives, such as pyrazolo[3,4-c]pyridazine derivatives, showcasing its versatility in forming new chemical structures (Zabska et al., 1998).
Synthesis of Heterocycles : Starting from a similar compound, ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxyl-ate, the synthesis of different heterocycles like 2-methyl-8,9-diphenyl-4H-pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and 7-amino-6-methyl-8-oxo-3,4-diphenyl-7,8-dihydropyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine was achieved. This illustrates the compound's role in synthesizing diverse heterocycles (Deeb & El-Abbasy, 2006).
Potential Applications in Pharmaceutical Development
Antimicrobial Agent Synthesis : A study on quinazolines, closely related to the compound , explored the synthesis of new compounds with potential antimicrobial properties. This suggests possible applications in developing antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Pharmacological Screening : Another compound, ethyl 3-chloro-6-(4-chlorophenyl)-pyridazine-4-carboxylate, underwent pharmacological screening to study its effects on the central nervous system. This indicates the potential of similar compounds for pharmacological research and drug development (Zabska et al., 1998).
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O7S2/c1-2-38-26(34)22-20-15-39-24(21(20)25(33)31(29-22)18-5-3-4-17(27)14-18)28-23(32)16-6-8-19(9-7-16)40(35,36)30-10-12-37-13-11-30/h3-9,14-15H,2,10-13H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHNVUYLSKNWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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